Cas no 59940-07-7 (1H-Benzo[d]imidazole-2-sulfonyl chloride)

1H-Benzo[d]imidazole-2-sulfonyl chloride is a versatile sulfonylation reagent widely used in organic synthesis and pharmaceutical research. Its key advantages include high reactivity as a sulfonyl chloride derivative, enabling efficient introduction of the sulfonyl group into target molecules. The benzoimidazole core enhances stability and offers potential for further functionalization, making it valuable in heterocyclic chemistry. This compound is particularly useful in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing intermediates. Its well-defined reactivity profile allows for selective transformations under controlled conditions. The product is typically handled under anhydrous conditions due to moisture sensitivity, ensuring consistent performance in synthetic applications.
1H-Benzo[d]imidazole-2-sulfonyl chloride structure
59940-07-7 structure
Product Name:1H-Benzo[d]imidazole-2-sulfonyl chloride
CAS No:59940-07-7
MF:C7H5ClN2O2S
MW:216.644798994064
MDL:MFCD11118597
CID:1036926
PubChem ID:11063861
Update Time:2025-11-01

1H-Benzo[d]imidazole-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzo[d]imidazole-2-sulfonyl chloride
    • 1H-Benzimidazole-2-sulfonyl chloride
    • 1H-1,3-BENZODIAZOLE-2-SULFONYL CHLORIDE
    • 1H-benzoimidazole-2-sulfonyl chloride
    • 2-Benzimidazolesulfonyl chloride
    • AB63723
    • AK110625
    • AM804112
    • Benzimidazol-2-sulfonylchlorid
    • Benzimidazol-2-ylsulfonic acid chloroanhydride
    • KB-139472
    • 59940-07-7
    • SCHEMBL516854
    • 1H-benzo[d]imidazol-2-sulfonyl chloride
    • DTXSID40453879
    • EN300-79470
    • BFVARUIJBHRHAQ-UHFFFAOYSA-N
    • AKOS002681436
    • 1H-Benzo[d]imidazole-2-sulfonylchloride
    • DB-345726
    • benzimidazolesulfonyl chloride
    • 2-benzimidazole sulfonyl chloride
    • A935426
    • MDL: MFCD11118597
    • Inchi: 1S/C7H5ClN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
    • InChI Key: BFVARUIJBHRHAQ-UHFFFAOYSA-N
    • SMILES: ClS(C1=NC2C=CC=CC=2N1)(=O)=O

Computed Properties

  • Exact Mass: 215.97615
  • Monoisotopic Mass: 215.9760263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 71.2Ų

Experimental Properties

  • PSA: 62.82

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Additional information on 1H-Benzo[d]imidazole-2-sulfonyl chloride

Introduction to 1H-Benzo[d]imidazole-2-sulfonyl chloride (CAS No. 59940-07-7)

1H-Benzo[d]imidazole-2-sulfonyl chloride is a highly versatile and significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic sulfonamide derivative, identified by its Chemical Abstracts Service (CAS) number 59940-07-7, has garnered considerable attention due to its broad utility in the synthesis of biologically active molecules. The compound’s unique structural features, comprising a benzo[d]imidazole core functionalized with a sulfonyl chloride group, make it an invaluable intermediate in the development of novel therapeutic agents.

The benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. Its aromatic system and nitrogen-rich environment contribute to favorable interactions with biological targets, making it a preferred motif in drug design. The introduction of a sulfonyl chloride group at the 2-position enhances the reactivity of this scaffold, enabling further functionalization through nucleophilic substitution reactions. This property is particularly advantageous in constructing complex molecular architectures required for high-affinity binding to biological receptors.

In recent years, 1H-Benzo[d]imidazole-2-sulfonyl chloride has been extensively explored in the development of small-molecule inhibitors targeting various disease pathways. Notably, its derivatives have shown promise in modulating enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative disorders. The sulfonyl chloride moiety serves as a reactive handle for introducing diverse pharmacophores, facilitating the synthesis of potent and selective inhibitors.

One of the most compelling applications of 1H-Benzo[d]imidazole-2-sulfonyl chloride lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, particularly cancer. By leveraging the reactivity of the sulfonyl chloride group, researchers have been able to generate highly potent kinase inhibitors with improved pharmacokinetic profiles. For instance, recent studies have demonstrated the efficacy of benzo[d]imidazole-based sulfonamides in inhibiting tyrosine kinases, which are central to signal transduction pathways involved in tumor growth and metastasis.

Another area where 1H-Benzo[d]imidazole-2-sulfonyl chloride has made significant contributions is in the field of immunomodulatory drugs. The benzo[d]imidazole scaffold is known to interact with immunoregulatory pathways, making it an attractive candidate for designing immunosuppressants and anti-inflammatory agents. Researchers have utilized derivatives of this compound to develop novel therapies for autoimmune diseases and chronic inflammation. The sulfonyl chloride functionality allows for further derivatization, enabling fine-tuning of biological activity and selectivity.

The synthesis of 1H-Benzo[d]imidazole-2-sulfonyl chloride typically involves multi-step organic transformations starting from readily available precursors such as benzoylacetonitrile and malononitrile. These precursors undergo cyclization reactions to form the benzo[d]imidazole core, which is subsequently functionalized with a sulfonyl chloride group through chlorosulfonation followed by reaction with thionyl chloride or phosphorus pentachloride. The synthetic route highlights the compound’s accessibility while maintaining high yields and purity levels suitable for pharmaceutical applications.

In terms of pharmaceutical development, 1H-Benzo[d]imidazole-2-sulfonyl chloride has been incorporated into various drug discovery programs aimed at identifying new therapeutic entities. Its structural flexibility allows chemists to explore diverse chemical space, leading to the identification of novel scaffolds with improved pharmacological properties. The compound’s ability to serve as a precursor for multiple classes of biologically active molecules underscores its importance in modern drug design.

Recent advances in computational chemistry have further enhanced the utility of 1H-Benzo[d]imidazole-2-sulfonyl chloride in drug discovery. Molecular modeling studies have been employed to predict binding modes and affinity interactions between benzo[d]imidazole derivatives and biological targets. These insights have guided rational modifications of the scaffold, leading to more effective inhibitors with reduced off-target effects. The integration of computational methods with experimental approaches has accelerated the development pipeline for new therapeutics derived from this compound.

The future prospects for 1H-Benzo[d]imidazole-2-sulfonyl chloride are promising, with ongoing research exploring its potential in emerging therapeutic areas such as antiviral and antibacterial applications. The versatility of this compound makes it a valuable tool for medicinal chemists seeking to develop next-generation drugs that address unmet medical needs. As our understanding of disease mechanisms continues to evolve, compounds like 1H-Benzo[d]imidazole-2-sulfonyl chloride will remain at the forefront of innovation in pharmaceutical chemistry.

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